molecular formula C12H16O2 B1334354 3-(4-Isopropylphenyl)propionic acid CAS No. 58420-21-6

3-(4-Isopropylphenyl)propionic acid

Cat. No. B1334354
CAS RN: 58420-21-6
M. Wt: 192.25 g/mol
InChI Key: CSYAUJIRKNGPRT-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)propionic acid is a derivative of propionic acid where the propionic acid moiety is substituted with a 4-isopropylphenyl group. This compound is structurally related to ibuprofen, which is a well-known nonsteroidal anti-inflammatory drug (NSAID). The presence of the isopropyl group on the phenyl ring influences the compound's physical, chemical, and pharmacological properties.

Synthesis Analysis

The synthesis of derivatives of propionic acid, such as ibuprofen, involves various chemical reactions and methods. For instance, ibuprofen derivatives have been synthesized using the imidazolide method, which is a technique for esterification of carboxylic acids . Another synthesis approach for a related compound, 2-(4-Isobutylphenyl)-propionic acid, involves a multi-step process starting from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate . These methods highlight the versatility in synthesizing propionic acid derivatives and the potential for creating various analogs with different substituents.

Molecular Structure Analysis

The molecular structure of propionic acid derivatives can be complex, with the possibility of intra- and intermolecular interactions. For example, the study of 3-amino-3-(4-fluorophenyl)propionic acid using ab initio and DFT computations revealed zwitterionic monomer and dimer structures with intra- and inter-H-bonds . These computational models help in understanding the vibrational and electronic structure of such compounds, which is crucial for predicting their reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of propionic acid derivatives can be studied through various spectroscopic methods. Mass spectrometry has been used to investigate the fragmentation patterns of isopropylthio and phenylthiosuccinic acid esters, which are structurally related to 3-(4-Isopropylphenyl)propionic acid . These studies provide insights into the stability and reactivity of the molecular ions and their tendency to eliminate certain groups upon ionization.

Physical and Chemical Properties Analysis

The physical and chemical properties of propionic acid derivatives are influenced by their molecular structure. For instance, the oligomeric derivatives of ibuprofen showed prolonged anti-inflammatory activity and altered plasma levels in pharmacological evaluations, indicating that molecular weight and esterification can significantly affect the drug's bioavailability and efficacy . Additionally, crystallographic studies of related compounds can reveal the importance of hydrogen bonding and other weak interactions in determining the solid-state structure and properties of these molecules .

Scientific Research Applications

Specific Scientific Field

Neuroscience and Pharmacology

Application Summary

“3-(4-Isopropylphenyl)propionic acid”, also known as IPPA, is used as a chemical probe in the study of monoamine oxidase (MAO), an enzyme responsible for the oxidation of monoamines . Monoamines are neurotransmitters, such as serotonin and dopamine, that play crucial roles in regulating numerous physiological functions, including mood and cognition .

Methods of Application

IPPA is used in in vitro assays to study the inhibition of MAO. The specific experimental procedures and technical parameters would depend on the particular research design .

Results or Outcomes

The use of IPPA in MAO research can help scientists understand the role of this enzyme in various neurological and psychiatric disorders, and could potentially lead to the development of new therapeutic strategies .

Antimicrobial Research

Specific Scientific Field

Microbiology and Pharmacology

Application Summary

While not directly related to “3-(4-Isopropylphenyl)propionic acid”, a structurally similar compound, “3-((4-Hydroxyphenyl)amino)propanoic acid”, has been synthesized and studied for its antimicrobial properties .

Methods of Application

The compound was synthesized and then tested against a variety of bacterial and fungal pathogens, including drug-resistant strains .

Results or Outcomes

The compound exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species. Furthermore, these derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

Safety And Hazards

The safety data sheet for propionic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

3-(4-propan-2-ylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYAUJIRKNGPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396610
Record name 3-[4-(Propan-2-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Isopropylphenyl)propionic acid

CAS RN

58420-21-6
Record name 3-[4-(Propan-2-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Isopropylphenyl)propionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SM Dold, L Cai, J Rudat - Engineering in Life Sciences, 2016 - Wiley Online Library
Aminotransferases (ATs) received much attention as biocatalyst in the last decades and are utilized for the synthesis of chiral amines, amino alcohols and amino acids. More recently, …
Number of citations: 16 onlinelibrary.wiley.com
D Zhao, B Sun, J Ren, F Li, S Song, X Lv, C Hao… - Bioorganic & medicinal …, 2015 - Elsevier
All-trans-retinoic acid (ATRA), the biologically active metabolite of vitamin A, is used medicinally for the treatment of hyperproliferative diseases and cancers. However, it is easily …
Number of citations: 15 www.sciencedirect.com
FK Cheung, AM Hayes, J Hannedouche… - The Journal of …, 2005 - ACS Publications
Stereochemically well-defined ruthenium(II) catalysts have been applied to the asymmetric transfer hydrogenation of a series of ketones. In one case, statistical experimental design was …
Number of citations: 100 pubs.acs.org
EK Raja, DJ DeSchepper, SO Nilsson Lill… - The Journal of …, 2012 - ACS Publications
Friedel–Crafts acylation has been known since the 1870s, and it is an important organic synthetic reaction leading to aromatic ketone products. Friedel–Crafts acylation is usually …
Number of citations: 43 pubs.acs.org
N Gord Noshahri, J Fooladi, C Syldatk, U Engel… - Catalysts, 2019 - mdpi.com
In this study, soil microorganisms from Iran were screened for ω-transaminase (ω-TA) activity based on growth on minimal media containing (rac)-α-methylbenzylamine (rac-α-MBA) as …
Number of citations: 10 www.mdpi.com
SM Dold - 2016 - publikationen.bibliothek.kit.edu
Enantiomerenreine β-Aminosäuren sind von erheblicher Bedeutung als Bestandteile zahlreicher Antibiotika und andere Medikamente. Da zur chemischen Synthese von β-…
Number of citations: 2 publikationen.bibliothek.kit.edu

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